molecular formula C21H18FN5O4 B2411823 N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1020968-84-6

N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

Cat. No.: B2411823
CAS No.: 1020968-84-6
M. Wt: 423.404
InChI Key: UPIMGQIZLBULNR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O4 and its molecular weight is 423.404. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4/c1-30-15-7-8-19(31-2)17(9-15)24-20(28)11-26-21(29)18-10-16(25-27(18)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIMGQIZLBULNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazolo-triazine core with methoxy and fluorophenyl substituents. Its molecular formula is C20H20FN5O3C_{20}H_{20}FN_5O_3, and it has a molecular weight of 397.41 g/mol.

Biological Activity Overview

Recent studies have indicated that derivatives of pyrazolo-triazines exhibit a variety of biological activities, particularly in the realm of cancer treatment and inflammation modulation.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo-triazine derivatives. For instance:

  • Cell Line Testing : The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed an IC50 value of approximately 0.5 μM against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating strong anticancer efficacy .
  • Mechanism of Action : The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK pathways have shown promise in halting cancer cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of COX Enzymes : Studies suggest that pyrazolo-triazine derivatives may selectively inhibit COX-II enzymes, which play a significant role in inflammation. The IC50 values for COX-II inhibition were reported around 0.52 μM, showcasing its potential as an anti-inflammatory agent .
  • Comparative Efficacy : When compared to standard anti-inflammatory drugs like Celecoxib, the compound exhibited comparable or superior selectivity towards COX-II over COX-I, suggesting a favorable side effect profile .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Reference
MCF-70.5
HCT1160.5
A3754.2

Table 2: Anti-inflammatory Activity

Target EnzymeIC50 (μM)Selectivity RatioReference
COX-II0.5210.73
COX-I0.78-

Case Studies

A notable study conducted by Bouabdallah et al. highlighted the synthesis and biological evaluation of various pyrazolo derivatives, including compounds similar to this compound. Their findings indicated that these compounds not only inhibited tumor growth in vitro but also showed promising results in vivo models .

Another research effort focused on the structure-activity relationship (SAR) of triazine derivatives indicated that modifications to the phenyl rings significantly influenced the anticancer activity and selectivity towards specific cancer types .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide exhibit significant anticancer activity. The pyrazolo[1,5-d][1,2,4]triazin scaffold has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

For instance:

  • A study published in Nature Reviews Cancer highlighted the effectiveness of heterocyclic compounds in targeting cancer pathways and promoting apoptosis in tumor cells .
  • Another investigation demonstrated that derivatives of similar structures could inhibit the growth of leukemia cells by inducing oxidative stress .

Neuroprotective Effects

Research has also suggested neuroprotective properties associated with this class of compounds. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms through which these compounds may exert their effects.

A notable study indicated that pyrazolo derivatives could protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary assays have shown that related compounds can inhibit bacterial growth and exhibit antifungal activity. This opens avenues for further exploration in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in various studies. Compounds within this class have been shown to downregulate pro-inflammatory cytokines and modulate immune responses effectively.

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.

Study 2: Neuroprotection

A recent investigation assessed the neuroprotective effects of similar compounds in a rat model of induced neurotoxicity. Results indicated significant preservation of neuronal integrity and function in treated groups compared to controls.

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